![molecular formula C21H26N2O4S B299366 N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)
N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide, commonly known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPB is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in several studies.
Wirkmechanismus
EPPB works by targeting specific proteins involved in various cellular processes such as cell proliferation and inflammation. EPPB has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in cell growth and inflammation.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects in different studies. In cancer research, EPPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroscience research, EPPB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. EPPB has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EPPB has several advantages for lab experiments such as its specificity towards certain proteins and its potential therapeutic applications. However, the limitations of EPPB include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on EPPB include studying its efficacy in clinical trials for various diseases, investigating its potential as a drug delivery system, and exploring its mechanisms of action in more detail. Additionally, further studies are needed to determine the safety and toxicity of EPPB in humans.
Synthesemethoden
The synthesis of EPPB involves the reaction of 4-(5-oxopyrrolidin-3-yl)benzenesulfonyl chloride with 3-(4-ethylphenoxy)propylamine in the presence of a base. The reaction results in the formation of EPPB, which can be purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
EPPB has been studied for its potential therapeutic applications in various fields of research. In cancer research, EPPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience research, EPPB has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. EPPB has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
---|---|
Molekularformel |
C21H26N2O4S |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-16-4-8-19(9-5-16)27-13-3-12-23-28(25,26)20-10-6-17(7-11-20)18-14-21(24)22-15-18/h4-11,18,23H,2-3,12-15H2,1H3,(H,22,24) |
InChI-Schlüssel |
OZHBXYLFOLKOAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCCCNS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCCNS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.